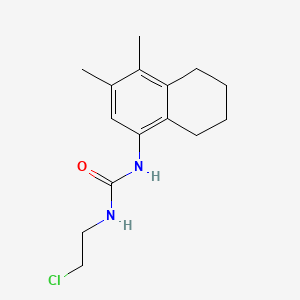
Urea, 1-(2-chloroethyl)-3-(3,4-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-chloroethyl)-3-(3,4-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For this specific compound, the synthetic route may involve the following steps:
Preparation of the amine precursor: The starting material, 3,4-dimethyl-5,6,7,8-tetrahydro-1-naphthylamine, can be synthesized through a series of reduction and alkylation reactions.
Reaction with 2-chloroethyl isocyanate: The amine precursor is then reacted with 2-chloroethyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Urea derivatives can undergo oxidation reactions, often leading to the formation of corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert urea derivatives into amines or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloroethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted urea derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, urea derivatives are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for pharmaceuticals, agrochemicals, and polymers.
Biology
In biological research, these compounds are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
Medicinally, urea derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Industry
Industrially, urea derivatives are used in the production of resins, plastics, and other materials. They are also employed as stabilizers, catalysts, and additives in various processes.
Mécanisme D'action
The mechanism of action of urea derivatives depends on their specific structure and target. Generally, these compounds can interact with biological molecules such as enzymes, receptors, or nucleic acids. The interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, 1-(2-chloroethyl)-3-(phenyl): Similar structure but with a phenyl group instead of the naphthyl group.
Urea, 1-(2-chloroethyl)-3-(2,3-dimethylphenyl): Similar structure with a dimethylphenyl group.
Uniqueness
The uniqueness of urea, 1-(2-chloroethyl)-3-(3,4-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other urea derivatives.
Propriétés
Numéro CAS |
102433-46-5 |
|---|---|
Formule moléculaire |
C15H21ClN2O |
Poids moléculaire |
280.79 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(3,4-dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C15H21ClN2O/c1-10-9-14(18-15(19)17-8-7-16)13-6-4-3-5-12(13)11(10)2/h9H,3-8H2,1-2H3,(H2,17,18,19) |
Clé InChI |
KPLAHSYIMPDRFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2CCCCC2=C1C)NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















